molecular formula C14H18ClNO6S B13826735 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate

2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate

Katalognummer: B13826735
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: VMUDYVOTMLFICS-ASTDGNLGSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate is a synthetic organic compound that belongs to the benzothiazolium family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both ethoxy and hydroxyethyl groups, suggests potential utility in specialized chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate typically involves the reaction of benzothiazole derivatives with ethoxy and hydroxyethyl substituents. Common synthetic routes may include:

    Step 1: Alkylation of benzothiazole with ethoxy and hydroxyethyl groups under controlled conditions.

    Step 2: Formation of the perchlorate salt through the reaction with perchloric acid or a perchlorate salt.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or continuous flow reactors: to control reaction parameters.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Substitution reactions may involve replacing one or more functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazolium oxides, while substitution could produce various substituted benzothiazolium derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Utilized in the production of specialized materials or chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazolium derivatives: Compounds with similar benzothiazole cores but different substituents.

    Ethoxy and hydroxyethyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiazolium derivatives.

Eigenschaften

Molekularformel

C14H18ClNO6S

Molekulargewicht

363.8 g/mol

IUPAC-Name

2-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;perchlorate

InChI

InChI=1S/C14H18NO2S.ClHO4/c1-3-17-11(2)10-14-15(8-9-16)12-6-4-5-7-13(12)18-14;2-1(3,4)5/h4-7,10,16H,3,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-10+;

InChI-Schlüssel

VMUDYVOTMLFICS-ASTDGNLGSA-M

Isomerische SMILES

CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCO)/C.[O-]Cl(=O)(=O)=O

Kanonische SMILES

CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.